molecular formula C18H32ClIN4O2Si2 B8529303 5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B8529303
M. Wt: 555.0 g/mol
InChI Key: SWKVNTBSMCUDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H32ClIN4O2Si2 and its molecular weight is 555.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H32ClIN4O2Si2

Molecular Weight

555.0 g/mol

IUPAC Name

5-chloro-3-iodo-N,N-bis(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H32ClIN4O2Si2/c1-27(2,3)9-7-25-13-23(14-26-8-10-28(4,5)6)17-11-16(19)22-18-15(20)12-21-24(17)18/h11-12H,7-10,13-14H2,1-6H3

InChI Key

SWKVNTBSMCUDHU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN(COCC[Si](C)(C)C)C1=CC(=NC2=C(C=NN12)I)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 5-chloro-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (7.9 g) in CH3CN (100 mL) was added N-iodosuccinimide (4.3 g, 19.2 mmol) and the resulting mixture was stirred at room temperature for 30 min, at which time LC/MS confirmed full conversion of starting material to product. Saturated sodium thiosulfate solution (˜20 mL) was added and stirring continued for 5 minutes before the reaction mixture was transferred to a separatory funnel using CH2Cl2 (30 mL) and H2O (30 mL). Brine (50 mL) was added and organics were extracted with CH2Cl2 (4×40 mL), dried (Na2SO4) and concentrated in vacuo to give crude 5-chloro-3-iodo-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7-amine as a light brown liquid.
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30 mL
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